molecular formula C7H11NO3 B8342033 2-(Azetidin-1-yl)-2-oxoethyl acetate

2-(Azetidin-1-yl)-2-oxoethyl acetate

Cat. No. B8342033
M. Wt: 157.17 g/mol
InChI Key: XADBPZUTTDVLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azetidin-1-yl)-2-oxoethyl acetate is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Azetidin-1-yl)-2-oxoethyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Azetidin-1-yl)-2-oxoethyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(Azetidin-1-yl)-2-oxoethyl acetate

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

[2-(azetidin-1-yl)-2-oxoethyl] acetate

InChI

InChI=1S/C7H11NO3/c1-6(9)11-5-7(10)8-3-2-4-8/h2-5H2,1H3

InChI Key

XADBPZUTTDVLGH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)N1CCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Azetidine (546 mg, 9.56 mmol) was dissolved in dichloromethane (20 mL) in a 50 mL round bottom flask and treated with triethylamine (1.47 mL, 10.5 mmol) stirring at ambient temperature for 30 minutes. 2-chloro-2-oxoethyl acetate (1.03 mL, 9.56 mmol) was added to the mixture dropwise. The mixture was stirred at ambient temperature for 16 hours. The precipitated salt was removed by filtration and the filtrate was washed with water. The solution was concentrated under vacuum to give 2-(azetidin-1-yl)-2-oxoethyl acetate as a brown oil. Lithium aluminum hydride (10.0 mL, 10.0 mmol, 1 M in THF) in a 100 mL round bottom flask was cooled in an ice-water bath. 2-(Azetidin-1-yl)-2-oxoethyl acetate as a 0.6 M solution in THF was added dropwise to the lithium aluminum hydride solution. The ice bath was removed and the mixture was stirred at ambient temperature for 2 hours. A mixture of 1:1 Celite®/sodium sulfate decahydrate was added and the mixture was stirred at ambient temperature for 16 hours. The mixture was filtered and the filter cake was washed with THF. The filtrated was concentrated under vacuum to give 2-(azetidin-1-yl)ethanol as a viscous, colorless oil (504 mg).
Quantity
546 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.47 mL
Type
reactant
Reaction Step Two
Quantity
1.03 mL
Type
reactant
Reaction Step Three

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